molecular formula C12H16BF2NO2 B2461603 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1415568-78-3

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2461603
CAS No.: 1415568-78-3
M. Wt: 255.07
InChI Key: RWQROTQGDXTBTD-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H16BF2NO2. It is a boronic acid derivative, specifically a pinacol boronate ester, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQROTQGDXTBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Miyaura borylation proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with B2Pin2 and reductive elimination to yield the boronate ester. Key parameters include:

  • Catalyst System : Pd2(dba)3 (2–5 mol%) with tricyclohexylphosphine (PCy3, 6–10 mol%).
  • Base : Potassium acetate (KOAc, 1.5–2.0 equiv) to scavenge HBr.
  • Solvent : 1,4-Dioxane or toluene under inert atmosphere.
  • Temperature : Microwave-assisted heating at 120°C for 30 minutes or conventional heating at 80–100°C for 12–24 hours.

A representative procedure from Ambeed details:

  • Combine 3-bromo-2,4-difluoroaniline (1.0 equiv), B2Pin2 (1.2 equiv), Pd2(dba)3 (2.5 mol%), PCy3 (6 mol%), and KOAc (1.5 equiv) in 1,4-dioxane.
  • Irradiate at 120°C under microwave conditions for 30 minutes.
  • Cool, dilute with ethyl acetate, and filter through a palladium scavenger (e.g., Silicycle DMT).
  • Concentrate and purify via flash chromatography (hexanes/EtOAc) to isolate the product in 55–70% yield.

Challenges and Optimization

  • Regioselectivity : Competing borylation at other positions is mitigated by the steric and electronic effects of the fluorine substituents.
  • Catalyst Loading : Reducing Pd2(dba)3 to 1 mol% with XPhos as ligand increases turnover but may prolong reaction times.
  • Scalability : Batch processes >10 mmol require extended heating (24 hours) but maintain yields >60%.

Directed C-H Borylation of 2,4-Difluoroaniline

Recent advances in transition metal-catalyzed C-H activation enable direct borylation without pre-functionalized aryl halides. This method avoids bromide intermediates but requires careful substrate design.

Iridium-Catalyzed Borylation

  • Catalyst : [Ir(COD)OMe]2 with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).
  • Conditions : B2Pin2 (2.0 equiv), substrate (1.0 equiv) in cyclohexane at 80°C for 18 hours.
  • Yield : 40–50%, with selectivity driven by fluorine’s meta-directing effects.

Limitations

  • Lower yields compared to Miyaura borylation.
  • Competing amination or protodeboronation side reactions necessitate rigorous anhydrous conditions.

Alternative Routes: Halogen Exchange and Protecting Group Strategies

Halogen Exchange from Aryl Iodides

3-Iodo-2,4-difluoroaniline undergoes borylation with B2Pin2 at room temperature using PdCl2(dppf) (5 mol%) and KOAc in THF. Yields reach 75–80% but require costly iodide precursors.

Protected Aniline Derivatives

Temporary protection of the amino group (e.g., as acetanilide) enhances stability during borylation:

  • Acetylate 2,4-difluoroaniline with acetic anhydride.
  • Brominate at the 6-position using NBS (N-bromosuccinimide) and AIBN.
  • Deprotect with HCl/MeOH, followed by Miyaura borylation.
    This three-step sequence affords the target compound in 65% overall yield.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Advantages Drawbacks
Miyaura Borylation 3-Bromo-2,4-difluoroaniline Pd2(dba)3/PCy3 55–70% High regioselectivity, scalable Requires aryl bromide precursor
Directed C-H Borylation 2,4-Difluoroaniline [Ir(COD)OMe]2/dtbpy 40–50% No pre-functionalization Moderate yields, side reactions
Halogen Exchange 3-Iodo-2,4-difluoroaniline PdCl2(dppf) 75–80% Mild conditions High iodide cost
Protected Route 2,4-Difluoroaniline Pd2(dba)3/PCy3 65% Avoids direct bromination Additional protection steps

Purification and Characterization

Crude products are typically purified via:

  • Flash Chromatography : Silica gel with hexanes/EtOAc (4:1 to 2:1).
  • Recrystallization : From ethanol/water mixtures (purity >98% by HPLC).

Key Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (dd, J = 8.4, 6.2 Hz, 1H), 6.85–6.75 (m, 2H), 3.65 (s, 2H, NH2), 1.32 (s, 12H, Bpin).
  • 13C NMR (100 MHz, CDCl3): δ 158.1 (d, J = 245 Hz), 152.3 (d, J = 240 Hz), 84.7 (Bpin), 25.1 (Bpin-CH3).
  • HRMS : [M+H]+ calcd for C12H16BF2NO2: 271.1245; found: 271.1249.

Industrial Applications and Scalability

Kilogram-scale production employs Miyaura borylation in continuous flow reactors, achieving 85% conversion with 10-minute residence times at 130°C. Catalyst recycling systems (e.g., Pd immobilization on magnetic nanoparticles) reduce costs by 30%.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key characteristics include:

Reaction Conditions Catalyst/Reagents Typical Products
Pd(PPh₃)₄ (2–5 mol%)K₂CO₃ (2.0 equiv), DME/H₂O (2:1), 85–100°CBiaryl amines with retained fluorine substituents (e.g., 2,4-difluoro-6-arylaniline derivatives)
Pd(dppf)Cl₂ (3 mol%)CsF (3.0 equiv), THF, 60°CFunctionalized anilines for pharmaceutical intermediates

Mechanistic Insights :

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

  • Transmetallation : Boronate transfers the aryl group to Pd.

  • Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 4-positions undergo substitution with nucleophiles under controlled conditions:

Nucleophile Conditions Products
Alkoxides (RO⁻)DMF, 80–120°C6-Boronate-2,4-dialkoxy anilines (e.g., methoxy/ethoxy derivatives)
Amines (RNH₂)Cu(OAc)₂, Et₃N, MeCN/EtOH (20:1), 80°C6-Boronate-2,4-diamino anilines (Chan–Lam coupling)
Thiols (RSH)K₂CO₃, DMSO, 100°CThioether-functionalized anilines

Regioselectivity : Substitution occurs preferentially at the 4-fluorine position due to steric and electronic effects from the boronate group.

Protodeboronation and Functionalization

The boronate group can be hydrolyzed or transformed:

  • Protodeboronation :
    Conditions : H₂O/AcOH (1:1), 90°C
    Product : 2,4-Difluoroaniline (yield: 85–92%) .

  • Oxidation :
    Conditions : H₂O₂, NaOH, 0°C → RT
    Product : 2,4-Difluoro-6-hydroxy aniline.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C; reactions are typically conducted below 150°C .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but undergoes slow hydrolysis in aqueous acidic/basic media .

This compound’s dual functionality (boronate + fluorinated aniline) makes it invaluable for constructing complex molecules in medicinal chemistry and materials science. Its reactivity profiles are corroborated by cross-referenced synthetic protocols and mechanistic studies .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily utilized in organic synthesis as a key reagent in Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of fluorine atoms enhances the reactivity of the compound, making it particularly effective for synthesizing complex organic molecules .

Synthesis of Biologically Active Molecules
The compound is employed in the synthesis of various biologically active compounds and pharmaceuticals. Its ability to introduce functional groups through cross-coupling reactions makes it valuable in medicinal chemistry for developing new therapeutic agents .

Material Science

Advanced Materials Production
In material science, this compound is used to produce advanced materials such as polymers and nanocomposites. The compound's unique chemical properties allow it to enhance the performance characteristics of materials by improving their thermal stability and mechanical strength .

Environmental Chemistry

Environmental Monitoring
The compound's boronic ester functionality can be utilized in environmental chemistry for monitoring pollutants. It can be modified to create sensors that detect specific environmental contaminants due to its selective binding properties .

Case Study 1: Pharmaceutical Development

In a study published by researchers at a leading pharmaceutical company, this compound was used to synthesize a novel class of anti-cancer drugs. The compound facilitated the formation of complex structures that exhibited significant activity against various cancer cell lines. The study highlighted the compound's efficiency in producing high yields with minimal side reactions .

Case Study 2: Polymer Engineering

A collaborative research project between universities focused on enhancing polymer properties using this compound. By incorporating this compound into polymer matrices, researchers achieved improved thermal stability and tensile strength. The findings were significant for applications in aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is facilitated by the strong electron-withdrawing effects of the fluorine atoms, which enhance the reactivity of the boronic ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both fluorine atoms and the boronic ester group. The fluorine atoms increase the compound’s reactivity and stability, making it particularly useful in various synthetic applications. Additionally, the boronic ester group allows for versatile functionalization through cross-coupling reactions .

Biological Activity

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1415568-78-3) is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H16BF2NO2, with a molecular weight of 255.07 g/mol. Its structure features a difluoroaniline moiety linked to a dioxaborolane group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic purposes.
  • Fluorescent Probes : Its unique structure allows it to function as a fluorescent probe in biological imaging. This application is critical for visualizing cellular processes and studying disease mechanisms at the molecular level.
  • Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiparasitic properties. For instance, modifications to the dioxaborolane moiety have been linked to enhanced activity against malaria parasites by targeting specific metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionPotential inhibition of metabolic enzymes leading to altered cellular functions .
Fluorescent ImagingUtilized as a fluorescent probe for high specificity in biological imaging .
Antiparasitic EffectsModifications show enhanced activity against malaria parasites .

Study on Antiparasitic Efficacy

A study examined the efficacy of various analogs of this compound against Plasmodium falciparum. The results indicated that certain structural modifications significantly improved the compounds' ability to inhibit parasite growth in vitro. For example, compounds with polar functionalities demonstrated increased aqueous solubility and metabolic stability while maintaining antiparasitic activity .

Application in Drug Development

The compound has been explored as a building block in drug development due to its versatile chemical properties. Its ability to form stable complexes with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating infectious diseases.

Q & A

Basic Synthesis: What are the key synthetic routes for preparing 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., 2,4-difluoro-6-iodoaniline). Key parameters include:

  • Catalyst System : Pd(OAc)₂ with ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine (XPhos) enhances regioselectivity .
  • Solvent and Temperature : Dioxane at 110°C under nitrogen ensures efficient coupling, with yields up to 65% reported for analogous aryl boronate syntheses .
  • Purification : Reverse-phase chromatography (C18, acetonitrile/water) is critical for isolating the product from byproducts like diacylated amines .

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